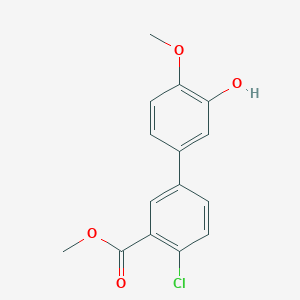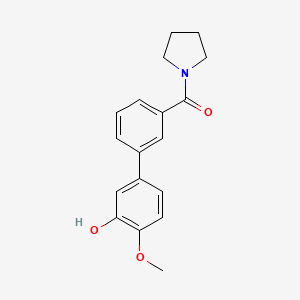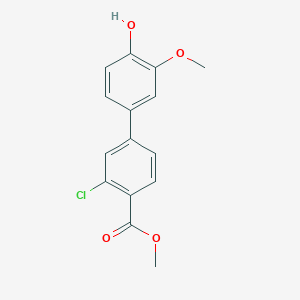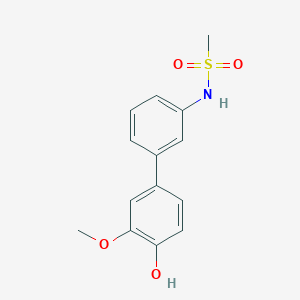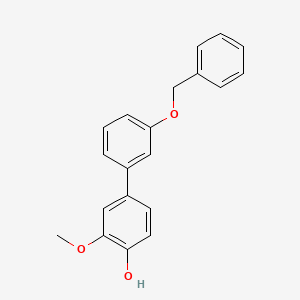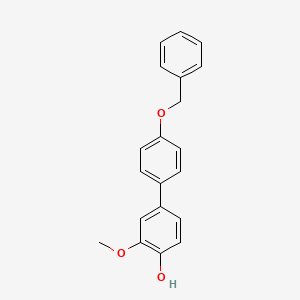
4-(4-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzyloxyphenyl)-2-methoxyphenol, or 4-BMP, is a phenolic compound that has been studied for its potential applications in various scientific research fields. It is a colorless crystalline solid with a molecular formula of C17H16O3, and a molecular weight of 272.31 g/mol. 4-BMP is a derivative of phenol, and has a wide range of applications in biochemistry, pharmacology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-BMP has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the production of 4-hydroxybenzaldehyde, which has been studied for its potential use in the synthesis of drugs and other biologically active compounds. 4-BMP has also been used in the synthesis of drugs such as aminopropylbenzene, which has been studied for its potential use in the treatment of cancer. Additionally, 4-BMP has been used in the synthesis of other compounds such as 4-hydroxybenzyl alcohol, which has been studied for its potential use in the synthesis of drugs and other biologically active compounds.
Wirkmechanismus
4-BMP has been studied for its potential mechanism of action in various scientific research fields. It has been suggested that 4-BMP can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 4-BMP has been studied for its potential anti-inflammatory activity, as well as its potential ability to inhibit the activity of enzymes involved in the metabolism of drugs and other biologically active compounds.
Biochemical and Physiological Effects
4-BMP has been studied for its potential biochemical and physiological effects. It has been suggested that 4-BMP may have anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. Additionally, 4-BMP has been studied for its potential ability to inhibit the activity of enzymes involved in the metabolism of drugs and other biologically active compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 4-BMP in lab experiments is its availability and low cost. Additionally, 4-BMP is a relatively stable compound and can be easily synthesized in the laboratory. However, there are some limitations to using 4-BMP in lab experiments, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
Future research on 4-BMP could focus on its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to investigate the potential anti-cancer, anti-inflammatory, and anti-oxidant properties of 4-BMP. Additionally, further research could be conducted to investigate the potential mechanism of action of 4-BMP, as well as its potential toxicity. Finally, further research could be conducted to investigate the potential use of 4-BMP in the synthesis of other compounds, such as 4-hydroxybenzyl alcohol.
Synthesemethoden
4-BMP can be synthesized by the reaction of 4-bromophenol and benzyl alcohol in the presence of sodium hydroxide and sodium ethoxide. The reaction is usually carried out in aqueous solution at room temperature. The reaction is as follows:
4-Bromophenol + Benzyl alcohol → 4-(4-Benzyloxyphenyl)-2-methoxyphenol
Eigenschaften
IUPAC Name |
2-methoxy-4-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-13-17(9-12-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERAMBHXMDPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685799 |
Source


|
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-84-3 |
Source


|
| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

